N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a dimethylphenyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Final Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
Uniqueness
N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-4-5-14(2)18(12-13)19-10-11-20(26)25(24-19)15(3)21(27)23-17-8-6-16(22)7-9-17/h4-12,15H,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTORKYSJEOGSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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